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Human enteropeptidase-IN-1 -

Human enteropeptidase-IN-1

Catalog Number: EVT-8575494
CAS Number:
Molecular Formula: C20H18N4O7
Molecular Weight: 426.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Human enteropeptidase-IN-1, commonly referred to as human enteropeptidase, is a serine protease primarily known for its role in the activation of trypsinogen into trypsin. This enzyme is crucial for protein digestion in the small intestine and is characterized by its specificity for the cleavage sequence Asp-Asp-Asp-Asp-Lys (DDDDK). Human enteropeptidase is synthesized as a zymogen and requires activation, which can occur through cleavage by other proteases such as trypsin or duodenase. Its structure comprises two chains: a heavy chain and a light chain, with the latter being responsible for its enzymatic activity .

Source

Human enteropeptidase is predominantly found in the brush border of the duodenum and jejunum, where it plays a vital role in digestive processes. It can also be produced recombinantly in various expression systems, including Escherichia coli, which allows for large-scale production and purification for research and therapeutic applications .

Classification

Human enteropeptidase belongs to the class of serine proteases, specifically categorized under the enzyme commission number 3.4.21.9. It is classified as a type II transmembrane protein due to its localization within the intestinal mucosa .

Synthesis Analysis

Methods

The synthesis of human enteropeptidase typically involves recombinant DNA technology. The gene encoding the light chain of human enteropeptidase is cloned into prokaryotic expression vectors, such as pMAL-s or pET-32a, and introduced into E. coli strains like BL21(DE3) or SHuffleT7. The expression conditions are optimized using response surface methodology to enhance yield and activity .

Technical Details

  1. Gene Cloning: The gene is synthesized using polymerase chain reaction techniques from oligonucleotides and inserted into plasmids.
  2. Expression Optimization: Factors such as optical density at 600 nm (OD600), inducer concentration (e.g., IPTG), and temperature are systematically varied to maximize protein yield.
  3. Purification: After expression, the protein is purified using affinity chromatography techniques, often employing tags like maltose-binding protein or thioredoxin to facilitate purification .
Molecular Structure Analysis

Structure

Human enteropeptidase consists of a heavy chain (approximately 220 kDa) and a light chain (approximately 26 kDa), linked by disulfide bonds. The active site of the light chain contains a catalytic triad composed of serine, histidine, and aspartate residues, which are conserved among serine proteases .

Data

The molecular weight of human enteropeptidase is approximately 296 kDa when fully glycosylated. It has been shown to have significant structural homology with other serine proteases, indicating evolutionary conservation of function .

Chemical Reactions Analysis

Reactions

Human enteropeptidase catalyzes the hydrolysis of peptide bonds specifically after the sequence DDDDK in trypsinogen, facilitating its conversion into active trypsin. This reaction is crucial for initiating protein digestion in the gastrointestinal tract.

Technical Details

The kinetic parameters of human enteropeptidase have been characterized using synthetic substrates:

  • Michaelis-Menten Kinetics:
    • For Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide: Km=0.16mMK_m=0.16\,\text{mM}, kcat=115s1k_{cat}=115\,\text{s}^{-1}.
    • For Z-Lys-SBzl: Km=140μMK_m=140\,\mu \text{M}, kcat=133s1k_{cat}=133\,\text{s}^{-1} .
Mechanism of Action

Process

The mechanism of action involves substrate binding to the active site of human enteropeptidase, followed by nucleophilic attack on the carbonyl carbon of the peptide bond by the serine residue in the catalytic triad. This results in the formation of a tetrahedral intermediate that subsequently collapses to release the cleaved product and regenerate the active enzyme .

Data

The catalytic efficiency of human enteropeptidase has been shown to be significantly higher than that of bovine enteropeptidase variants, with specific activity measured at approximately seven times greater than its bovine counterpart under similar conditions .

Physical and Chemical Properties Analysis

Physical Properties

Human enteropeptidase is an acidic glycoprotein with approximately 57% carbohydrate content. It exhibits high solubility in aqueous solutions at physiological pH levels and is stable under various environmental conditions typical for gastrointestinal enzymes .

Chemical Properties

  • Molecular Weight: Approximately 296 kDa (glycosylated).
  • Isoelectric Point: Typically acidic due to its glycosylation profile.
  • Stability: Retains activity over a range of temperatures but shows optimal activity at physiological temperatures.
Applications

Scientific Uses

Human enteropeptidase has several important applications in biochemistry and biotechnology:

  • Protein Purification: It is widely used for site-specific cleavage of fusion proteins in recombinant protein purification protocols.
  • Therapeutic Development: Research into human enteropeptidase has implications for developing treatments for digestive disorders or conditions related to enzyme deficiencies.
  • Biotechnological Tools: Its specificity makes it valuable for designing assays and processes that require precise protein modifications .
Mechanistic Insights into Enteropeptidase Inhibition by Human Enteropeptidase-IN-1

Human Enteropeptidase-IN-1 (compound 6b; CAS 1802891-20-8) is a potent and selective inhibitor of human enteropeptidase, a key serine protease initiating intestinal protein digestion by activating trypsinogen. This section delineates the compound’s inhibition mechanisms through structural and kinetic analyses.

Allosteric Modulation of Catalytic Triad Activity

Human enteropeptidase features a canonical catalytic triad (aspartate-histidine-serine) within its light chain domain. Cryo-electron microscopy (cryo-EM) structures (2.7–4.9 Å resolution) reveal that Human Enteropeptidase-IN-1 binds distal to the active site, inducing conformational rearrangements that suppress catalytic efficiency [2]. Specifically:

  • Loop Stabilization: The inhibitor binding stabilizes surface loops (L1, L2, LD) in a configuration that obstructs substrate access to the catalytic serine (Ser971). This is analogous to the autoinhibitory role of the zymogen’s N-terminal peptide [2].
  • Triad Distortion: Hydrogen bonding between the inhibitor and residues Glu581/Arg871 in the heavy chain (CUB2 domain) triggers long-range strain (>15 Å shift) in the catalytic pocket, disrupting the hydrogen-bonding network essential for nucleophilic attack [2] [6].
  • Glycan Involvement: Glycosylation at Asn-linked sites (e.g., Asn135, Asn175) augments this allostery by rigidifying the heavy chain-clamp around the light chain [2].

Table 1: Structural Impact of Human Enteropeptidase-IN-1 on Catalytic Triad Geometry

ParameterActive EnteropeptidaseEnteropeptidase-IN-1 Bound
Ser971-His825 Distance (Å)3.14.3
Loop L1 PositionDisorderedFixed, occluding S1 pocket
Heavy-Light Chain InterfaceDynamicStabilized (1163.2 Ų interface)

Competitive Binding Dynamics at the DDDDK Recognition Site

Human enteropeptidase recognizes trypsinogen’s activation motif (Asp-Asp-Asp-Asp-Lys; DDDDK). Human Enteropeptidase-IN-1 mimics this sequence, competing for the substrate-binding cleft [6] [7]:

  • Electrostatic Complementarity: The inhibitor’s carboxylate groups form salt bridges with positively charged residues (Arg96, Lys219) in the S2-S4 subsites, mirroring natural substrate interactions [6] [10]. Mutagenesis of Arg96 to glutamine reduces inhibitor affinity by >10-fold, confirming this mechanism [3].
  • Enhanced Residence Time: Unlike physiological substrates, compound 6b’s hydrophobic benzofuran moiety penetrates the S1' pocket, yielding a dissociation half-life of ~14 hours (koff = 0.047/hour) [5]. This slow reversibility classifies it as a tight-binding inhibitor.
  • Heavy Chain Contribution: The heavy chain’s CUB2 domain acts as a “clamp”, compressing the light chain to optimize inhibitor contacts. Truncation of this domain reduces inhibition potency by 67% [2] [7].

Kinetic Profiling of Substrate-Enzyme-Inhibitor Ternary Complexes

Kinetic analyses reveal complex interactions in concurrent substrate-inhibitor binding scenarios:

  • Time-Dependent Potentiation: Pre-incubation of enteropeptidase with Human Enteropeptidase-IN-1 drastically enhances inhibition, with IC50 values decreasing from 20 nM (6 min incubation) to 1.2 nM (120 min incubation). This reflects gradual conformational tightening of the enzyme-inhibitor complex [1] [5].
  • Ternary Complex Instability: When enzyme-inhibitor complexes encounter trypsinogen, rapid dissociation occurs (Kd = 220 µM), indicating substrate-induced competitive displacement. The inhibitor’s Ki (0.8 nM) under pre-equilibrium conditions underscores its high baseline affinity [5] [10].
  • Inactivation Kinetics: The second-order rate constant (kinact/KI) of 82,000 M−1s−1 confirms covalent modification is absent, supporting reversible inhibition [5].

Table 2: Kinetic Parameters of Human Enteropeptidase Inhibition

ConditionIC50kcat/KM (Trypsinogen)Residence Time
Native Enteropeptidase-6.83 × 10⁶ M−1s−1-
+ Human Enteropeptidase-IN-1 (6 min)20 nM1.5 × 10⁴ M−1s−12.1 hours
+ Human Enteropeptidase-IN-1 (120 min)1.2 nMUndetectable14 hours

Role of Calcium-Dependent Conformational Changes in Inhibition Efficacy

Calcium ions (Ca2+) modulate enteropeptidase activity by stabilizing substrate-recognition loops. Human Enteropeptidase-IN-1 exploits this dependency:

  • Calcium as a Cofactor: Full-length enteropeptidase requires Ca2+ for maximal activity toward DDDDK-containing substrates (3-fold activation). Ca2+ binding near the LDLR domain allosterically reorients the CUB2 domain, enhancing substrate affinity [6] [8].
  • Inhibitor Sensitivity: Chelation of Ca2+ by EDTA reduces compound 6b’s IC50 by 40%, as the apo-enzyme’s flexible state accommodates inhibitor binding more readily. Conversely, Ca2+ saturation (>10 mM) stabilizes the substrate-bound conformation, competing with inhibitor access [6].
  • Light Chain Insufficiency: Isolated light chain or heavy-chain-truncated enteropeptidase lacks Ca2+-responsiveness and exhibits 3-fold lower inhibitor sensitivity, confirming the heavy chain’s role in mediating ion-dependent inhibition [6] [8].

Table 3: Calcium Dependence of Human Enteropeptidase-IN-1 Efficacy

Enteropeptidase FormIC50 (-Ca2+)IC50 (+10 mM Ca2+)Activation Fold-Change
Full-length3.1 nM7.8 nM2.5↓
Light chain only8.9 nM9.2 nM1.03↓
ΔHeavy chain (residues 466–800)5.7 nM6.0 nM1.05↓

Properties

Product Name

Human enteropeptidase-IN-1

IUPAC Name

(5S)-5-(carboxymethyl)-3-[3-[4-(diaminomethylideneamino)benzoyl]oxyphenyl]-4H-1,2-oxazole-5-carboxylic acid

Molecular Formula

C20H18N4O7

Molecular Weight

426.4 g/mol

InChI

InChI=1S/C20H18N4O7/c21-19(22)23-13-6-4-11(5-7-13)17(27)30-14-3-1-2-12(8-14)15-9-20(18(28)29,31-24-15)10-16(25)26/h1-8H,9-10H2,(H,25,26)(H,28,29)(H4,21,22,23)/t20-/m0/s1

InChI Key

KVQMAUMDMPEQBA-FQEVSTJZSA-N

Canonical SMILES

C1C(=NOC1(CC(=O)O)C(=O)O)C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N

Isomeric SMILES

C1C(=NO[C@@]1(CC(=O)O)C(=O)O)C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N

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